2(1H)-Pyridinone, 3,5-difluoro-
Overview
Description
“2(1H)-Pyridinone, 3,5-difluoro-” is a type of fluorogen, which is a compound that can produce fluorescence . It is also known as DFHBI and is membrane permeable and non-toxic .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2(1H)-Pyridinone, 3,5-difluoro-”, involves methods like the Umemoto reaction and the Balts-Schiemann reaction . For instance, 3,5-Difluoro-2,4,6-triazidopyridine has been synthesized by the reaction of nucleophilic substitution from pentafluoropyridine and sodium azide .Molecular Structure Analysis
The molecular structure of “2(1H)-Pyridinone, 3,5-difluoro-” is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and two fluorine atoms at the 3 and 5 positions .Chemical Reactions Analysis
Fluoropyridines, including “2(1H)-Pyridinone, 3,5-difluoro-”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They can undergo various reactions, including substitution reactions .Physical And Chemical Properties Analysis
“2(1H)-Pyridinone, 3,5-difluoro-” is a membrane-permeable and non-toxic fluorogen . It produces fluorescence upon binding . In a study, a compound similar to “2(1H)-Pyridinone, 3,5-difluoro-” created liposomes with an average diameter of 300–400 nm and a polydispersity index (PDI) value around 0.30–0.40 .Scientific Research Applications
Synthesis of Fluorinated Pyridines
3,5-Difluoro-2(1H)-pyridinone is used in the synthesis of various fluorinated pyridines, which are valuable in pharmaceuticals and agrochemicals due to their unique properties imparted by the fluorine atoms. The synthesis often involves nucleophilic substitution reactions .
Design of Melt-Cast Explosives
This compound has been used as a casting carrier in the design of new melt-cast explosives that offer high energy and low sensitivity, such as combining with 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) for enhanced performance .
Thermal Decomposition Studies
Researchers have studied the thermal decomposition mechanisms of 3,5-difluoro-2(1H)-pyridinone derivatives like 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), comparing it with other compounds to understand its stability and reactivity under various conditions .
Organofluorine Chemistry
The unique characteristics of fluorine-containing substituents in 3,5-difluoro-2(1H)-pyridinone make it a subject of interest in organofluorine chemistry, where its effects on molecular properties are explored for numerous applications .
Future Directions
Fluoropyridines, including “2(1H)-Pyridinone, 3,5-difluoro-”, have potential applications in various fields. They are of special interest as potential imaging agents for various biological applications . Also, a type of compound similar to “2(1H)-Pyridinone, 3,5-difluoro-” could be useful as synthetic lipids for further development of delivery systems .
properties
IUPAC Name |
3,5-difluoro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPCSKARWXNHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475576 | |
Record name | 2(1H)-PYRIDINONE, 3,5-DIFLUORO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyridinone, 3,5-difluoro- | |
CAS RN |
914482-23-8 | |
Record name | 2(1H)-PYRIDINONE, 3,5-DIFLUORO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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